4-(4-Chlorophenoxy)-3-fluorobenzoic acid
CAS No.: 1039973-30-2
VCID: VC2783074
Molecular Formula: C13H8ClFO3
Molecular Weight: 266.65 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(4-Chlorophenoxy)-3-fluorobenzoic acid is a complex organic compound belonging to the class of benzoic acids. Its molecular formula is C₁₃H₈ClFO₃, and it features a chlorophenoxy group and a fluorine substituent on the benzene ring . This compound has garnered significant attention in various scientific fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Molecular Formula and WeightSynthesisThe synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzoic acid typically involves several steps, starting with materials like 4-chlorophenol and 3-fluorobenzoic acid. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Applications in Materials ScienceThis compound is frequently used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These structures are of interest in materials science, chemistry, and nanotechnology due to their potential functional properties. Biological ActivityResearch indicates that fluorinated compounds, like 4-(4-Chlorophenoxy)-3-fluorobenzoic acid, may exhibit increased metabolic stability and bioactivity compared to their non-fluorinated counterparts. This property is valuable in drug design, where modifications can lead to improved therapeutic profiles. Safety and HazardsThe compound is classified with hazard statements H302, H319, H372, and H410, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Monitoring and Confirmation Techniques
Hazard Information
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CAS No. | 1039973-30-2 | ||||||||||
Product Name | 4-(4-Chlorophenoxy)-3-fluorobenzoic acid | ||||||||||
Molecular Formula | C13H8ClFO3 | ||||||||||
Molecular Weight | 266.65 g/mol | ||||||||||
IUPAC Name | 4-(4-chlorophenoxy)-3-fluorobenzoic acid | ||||||||||
Standard InChI | InChI=1S/C13H8ClFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | ||||||||||
Standard InChIKey | UQJALKVLLYUWIN-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Cl | ||||||||||
Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Cl | ||||||||||
PubChem Compound | 29791446 | ||||||||||
Last Modified | Aug 16 2023 |
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